molecular formula C11H8BrN B012136 2-Bromo-5-phenylpyridine CAS No. 107351-82-6

2-Bromo-5-phenylpyridine

Cat. No.: B012136
CAS No.: 107351-82-6
M. Wt: 234.09 g/mol
InChI Key: TVOAXRDXTGCPBB-UHFFFAOYSA-N
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Description

2-Bromo-5-phenylpyridine is a useful research compound. Its molecular formula is C11H8BrN and its molecular weight is 234.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Halogen-rich Intermediates: A study by Wu, Porter, Frennesson, and Saulnier (2022) highlighted the synthesis of halogen-rich pyridines like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which serve as valuable building blocks for medicinal chemistry research (Wu et al., 2022).

  • Preparation of Brominated Bipyridines and Bipyrimidines: Schwab, Fleischer, and Michl (2002) demonstrated efficient synthesis methods for these compounds, which are crucial in preparing metal-complexing molecular rods (Schwab et al., 2002).

  • Synthesis of Heteroarylated 2-Arylpyridines: Baloch, Roy, Bensaid, Guerchais, and Doucet (2012) presented a simple method using bromo-chloropyridines, potentially applicable in creating complexes with unique physical properties (Baloch et al., 2012).

  • Aminodebromination Mechanisms: Streef, Hertog, and Plas (1985) explored the aminodebromination of 2,6-dibromo-3-phenylpyridine, contributing to the understanding of reaction mechanisms in liquid ammonia (Streef et al., 1985).

  • Synthesis of -bromo-N-heteroaromatics: Ohba, Sakamoto, and Yamanaka (1990) demonstrated ring-transformation reactions with phenylacetonitrile, providing insights into synthetic methods for these compounds (Ohba et al., 1990).

  • Antimicrobial and Antioxidant Applications: Zianna, Vradi, Hatzidimitriou, Kalogiannis, and Psomas (2022) investigated Zinc(II) complexes of bromo-chloro-salicylaldehyde, revealing their potential in antimicrobial and antioxidant applications (Zianna et al., 2022).

  • Large-Scale Synthesis Protocols: Agosti, Bertolini, Bruno, Lautz, Glarner, and Deichtmann (2017) developed safe, reproducible protocols for the large-scale synthesis of 5-Bromo-2-nitropyridine, emphasizing consistent results and improved safety (Agosti et al., 2017).

  • Electrocatalytic Carboxylation with CO2: Feng, Huang, Liu, and Wang (2010) showed the carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, yielding a significant product with high selectivity (Feng et al., 2010).

Future Directions

For more detailed information, you can refer to the Material Safety Data Sheet (MSDS) provided by Ambeed, Inc . Additionally, explore relevant peer-reviewed papers for deeper insights.

Mechanism of Action

Target of Action

The primary target of 2-Bromo-5-phenylpyridine is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .

Mode of Action

This compound interacts with its target, the p38α MAP kinase, in a competitive manner with adenosine triphosphate (ATP) . This interaction results in the inhibition of the kinase, thereby modulating cellular processes .

Biochemical Pathways

The inhibition of p38α MAP kinase affects the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . This modulation of cytokine release can have downstream effects on various diseases, including cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .

Pharmacokinetics

The synthesis of this compound has been optimized to increase the overall yield and avoid the use of palladium as a catalyst , which may have implications for its pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of cellular processes through the inhibition of p38α MAP kinase . This can result in the reduction of pro-inflammatory cytokine release, potentially alleviating symptoms of cytokine-driven and neurodegenerative diseases .

Action Environment

It is known that the compound should be stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions are necessary for maintaining its stability.

Properties

IUPAC Name

2-bromo-5-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOAXRDXTGCPBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376532
Record name 2-bromo-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107351-82-6
Record name 2-bromo-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Na2CO3 (1.117 mL, 2.234 mmol) followed by Pd(PPh3)4 (51.6 mg, 0.045 mmol) were added to a solution of iodobenzene (0.1 mL, 0.894 mmol) and 2-bromopyridine-5-boronic acid (271 mg, 1.340 mmol) in DMF (4 mL). The reaction was heated at 60° C. for 4 h, cooled and concentrated. The residue was partitioned between EtOAc and water. The organic phase was washed with brine, dried (MgSO4), and concentrated. Chromatography over silica eluting with 4:1 hexanes:EtOAc afforded the title compound as an off-white solid. LC-MS: calculated for C11H8BrN 234.09, observed m/e 236.5 (M+H)+ (Rt 1.72 min).
Quantity
1.117 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
271 mg
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
51.6 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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